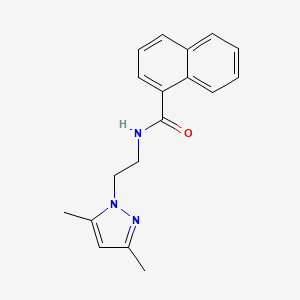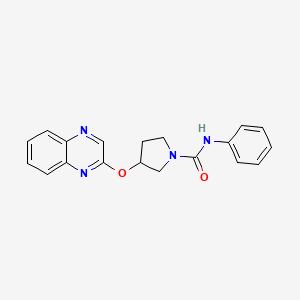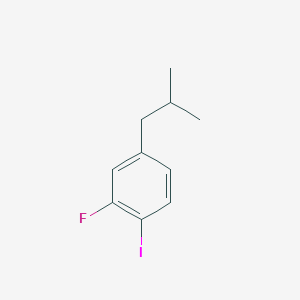![molecular formula C16H21N3O5S B2665519 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448035-73-1](/img/structure/B2665519.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties can be predicted, such as solubility and stability, based on the functional groups present .Scientific Research Applications
Carbonic Anhydrase Inhibitory Activities
Research on sulfonamide derivatives has shown significant interest in the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes like respiration and the acid-base balance in blood and other tissues. Sulfonamide derivatives have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. For instance, studies have identified compounds with superior CA inhibitory activity than reference drugs, indicating potential for therapeutic applications in diseases related to CA enzyme dysfunction (Kucukoglu et al., 2016; Gul et al., 2016).
Anticancer Activities
The synthesis and biological evaluation of sulfonamide derivatives have also been directed towards their potential as anticancer agents. Some derivatives have shown promising results in inhibiting tumor growth, showcasing the versatility of sulfonamides in drug development for cancer treatment. For example, certain pyrazole-sulfonamide derivatives exhibited notable antiproliferative activities against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Mert et al., 2014).
COX-2 Inhibitory Activities
Another significant area of application for sulfonamide derivatives is as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Derivatives such as celecoxib have been extensively studied and developed into successful anti-inflammatory drugs. The process involves extensive structure-activity relationship (SAR) work, leading to the identification of potent and selective COX-2 inhibitors (Penning et al., 1997).
Antimicrobial and Antitubercular Activities
Sulfonamide derivatives have also been explored for their antimicrobial and antitubercular properties. Research includes the synthesis and evaluation of these compounds against various bacterial and fungal strains, with some showing significant activity, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Shingare et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-15(11(2)19(4)18-10)25(21,22)17-8-16(3,20)12-5-6-13-14(7-12)24-9-23-13/h5-7,17,20H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLZSFKXWHVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)
methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)



![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)


![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

